
7-Aminoquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminoquinolin-3-ol is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogs involves traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8N2O . It has a molecular weight of 160.173 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 407.0±25.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
7-Aminoquinolin-3-ol has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its potential as an anti-malarial drug. Studies have shown that this compound has potent anti-malarial activity, and it may be able to overcome the resistance that has developed to other anti-malarial drugs.
In addition to its anti-malarial properties, this compound has also been shown to have potential applications in cancer research. This compound has been shown to interact with DNA, which may make it useful as a tool for studying DNA damage and repair mechanisms.
Mécanisme D'action
Target of Action
Quinoline derivatives, a group to which 7-aminoquinolin-3-ol belongs, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that the compound may interact with multiple targets, depending on the specific biological context.
Mode of Action
Quinoline derivatives are known to exhibit their effects through various mechanisms, often involving interactions with cellular targets that lead to changes in cellular processes
Biochemical Pathways
Given the broad biological activities of quinoline derivatives, it is likely that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity .
Result of Action
Given the reported biological activities of quinoline derivatives, it is likely that the compound could induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, pH, and nutrient availability can affect the compound’s stability, its interaction with targets, and its overall biological activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Aminoquinolin-3-ol in lab experiments is its potent anti-malarial activity. This compound may be useful for studying the mechanisms of action of other anti-malarial drugs, and it may be able to overcome resistance to these drugs. In addition, this compound's ability to interact with DNA may make it useful for studying DNA damage and repair mechanisms.
One limitation of using this compound in lab experiments is that it is not very soluble in water. This may make it difficult to use in certain experiments, and it may limit its potential applications.
Orientations Futures
There are many potential future directions for research on 7-Aminoquinolin-3-ol. One area of research that may be particularly promising is the development of new anti-malarial drugs based on this compound. In addition, further research is needed to fully understand the mechanisms of action of this compound, particularly with regard to its interactions with DNA.
Another potential area of research is the development of new chelating agents based on this compound. This compound has been shown to be a potent chelator of iron, and it may be useful for developing new treatments for iron overload disorders.
Finally, further research is needed to fully understand the biochemical and physiological effects of this compound. This compound has been shown to have a range of interesting properties, and there may be many potential applications for it in scientific research.
Méthodes De Synthèse
The synthesis of 7-Aminoquinolin-3-ol involves the condensation of 2-aminophenol with 2-chloroquinoline in the presence of a base. This reaction results in the formation of the desired product, which can then be purified and characterized using a variety of analytical techniques.
Safety and Hazards
Propriétés
IUPAC Name |
7-aminoquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCYEUNEXNNAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

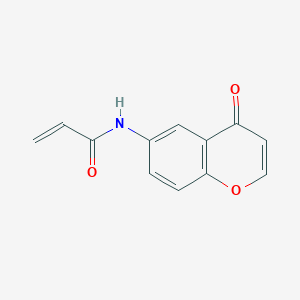
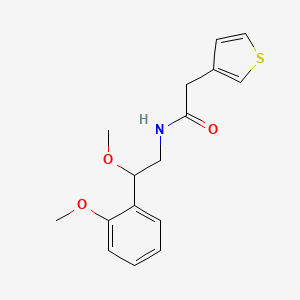
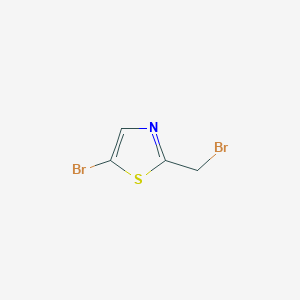
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)

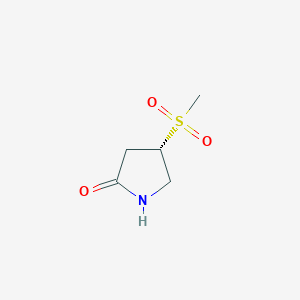
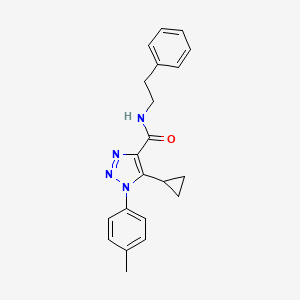
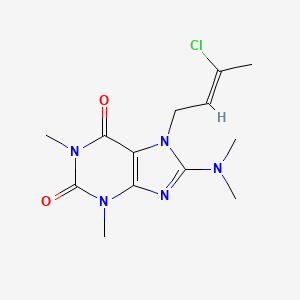
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)